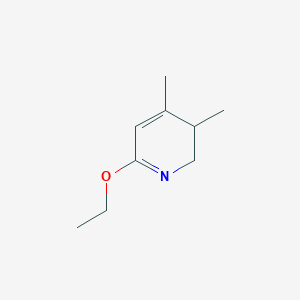
Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structure, which includes an ethoxy group and two methyl groups attached to a dihydropyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydro-3,4-dimethylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions in an organic solvent like acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and improve the yield. Catalysts such as palladium or nickel may also be employed to facilitate the reaction and reduce the reaction time.
化学反応の分析
Types of Reactions
Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and functional materials.
作用機序
The mechanism of action of Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The ethoxy and methyl groups play a crucial role in modulating the compound’s biological activity. The compound may interact with enzymes or receptors, leading to the activation or inhibition of specific biochemical pathways.
類似化合物との比較
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom.
2,3-Dihydro-3,4-dimethylpyridine: A precursor in the synthesis of the target compound.
6-Ethoxypyridine: Another derivative with an ethoxy group attached to the pyridine ring.
Uniqueness
Pyridine, 6-ethoxy-2,3-dihydro-3,4-dimethyl-(9CI) is unique due to the combination of its ethoxy and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
6-ethoxy-3,4-dimethyl-2,3-dihydropyridine |
InChI |
InChI=1S/C9H15NO/c1-4-11-9-5-7(2)8(3)6-10-9/h5,8H,4,6H2,1-3H3 |
InChIキー |
KMYCULPFZDJNJG-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NCC(C(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


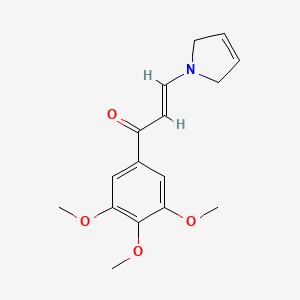
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
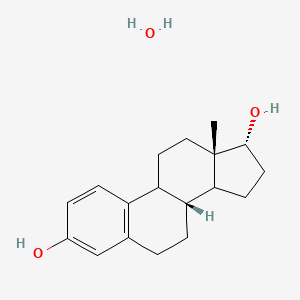
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
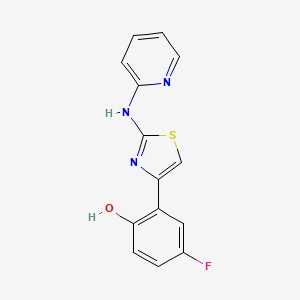
![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)
![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
![Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate](/img/structure/B13822519.png)

![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
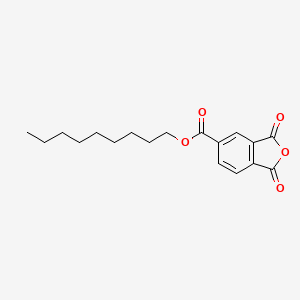
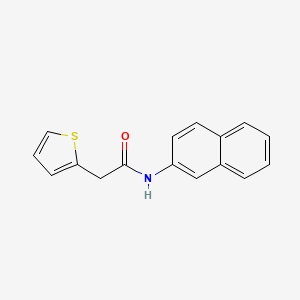
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)
